N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide -

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide

Catalog Number: EVT-4592082
CAS Number:
Molecular Formula: C15H19ClN2O
Molecular Weight: 278.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide

Compound Description: This compound was synthesized by reacting tryptamine with carprofen using N,N’-dicyclohexylcarbodiimide as a dehydrating agent. [] The compound was fully characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, UV, IR, and mass spectrometry. []

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)

Compound Description: HIOC is a compound investigated for its neuroprotective effects. [] In a study using an optic nerve crush (ONC) mouse model, systemic administration of HIOC demonstrated significant protection against retinal ganglion cell (RGC) death. [] This protection was comparable to that observed with tauroursodeoxycholic acid (TUDCA), another neuroprotective agent. []

5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide

Compound Description: This compound is a hybrid molecule designed by combining structural elements of curcumin and melatonin, both of which have shown promise in Alzheimer's disease (AD) models. [] This hybrid exhibited significant neuroprotection in MC65 cells, a cellular AD model. [] Further investigations revealed that this compound might exert its neuroprotective effects by inhibiting amyloid-β oligomer (AβO) production, demonstrating antioxidant properties, and interfering with AβO interactions within mitochondria. []

4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (Efipladib)

Compound Description: Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). [] It demonstrates inhibitory activity in various isolated enzyme assays, cell-based assays, and whole blood assays. [] Its binding affinity has been further investigated using isothermal titration calorimetry. [] Moreover, efipladib exhibits efficacy in multiple in vivo models of prostaglandin and leukotriene-dependent inflammation. []

Compound Description: This compound is a potential genotoxic impurity identified during the synthesis of osimertinib mesylate, an antineoplastic agent. [] A sensitive and specific UPLC-QDa method was developed for its trace-level quantification in osimertinib mesylate drug substance. []

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Compound Description: This compound was synthesized by reacting tryptamine with naproxen in high yield. [] Similar to other related compounds, this derivative was thoroughly characterized using various spectroscopic methods, including 1H NMR, 13C NMR, UV, IR, and mass spectrometry. []

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: This compound was synthesized through a coupling reaction between tryptamine and flurbiprofen using N,N’-dicyclohexylcarbodiimide as a coupling agent. [] Notably, it possesses a structural fragment resembling Brequinar, a compound investigated for potential use in treating SARS-CoV-2 infection. [] The compound was fully characterized using spectroscopic methods, including 1H NMR, 13C NMR, UV, IR, and mass spectrometry. []

N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

Compound Description: This compound was synthesized by reacting tryptamine with ibuprofen using N,N′-dicyclohexylcarbodiimide as a dehydrating agent. [] The compound's structure was confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, UV, IR, and mass spectrometry. []

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist. [] This compound exhibits nanomolar affinity for vasopressin V1b receptors while displaying significantly lower affinity for other vasopressin receptor subtypes, including V1a, V2, and oxytocin receptors. [] In various animal models, SSR149415 effectively inhibits vasopressin-induced corticotropin release and demonstrates anxiolytic-like activity. [] These findings suggest that SSR149415 could hold therapeutic potential for stress and anxiety disorders. []

2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine

Compound Description: This compound, inspired by marine natural products, is a potent modulator of serotonin receptors. [] It exhibits nanomolar binding affinities to serotonin receptors 5-HT1A and 5-HT7. [] In vivo studies demonstrate significant antidepressant-like and sedative activities, suggesting its potential as a lead compound for developing novel therapeutic agents for mood disorders. []

(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA)

Compound Description: SA is a natural product isolated from the leaves of Selaginella pulvinata and exhibits potent antitumor activity against melanoma cells. [] It effectively inhibits the proliferation of melanoma cells in vitro and in vivo by inducing apoptosis and autophagy. [] Mechanistically, SA appears to act through the PI3K/Akt and MAPK signaling pathways, highlighting its potential as a promising lead compound for developing novel melanoma therapies. []

N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide

Compound Description: This compound is a novel algaecide isolated from a marine bacterium. [] Its synthesis was achieved starting from D-alanine, and the final compound was characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS. []

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

Compound Description: This compound was synthesized from N-[1-hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide by cyclization with carbon disulfide in the presence of ethanolic potassium hydroxide. [] The structure was confirmed using mass spectrometry, FT-IR, 1H NMR, and 13C NMR spectroscopy. [] Molecular docking studies against the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis suggest its potential as an antitubercular agent. []

(E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine

Compound Description: The crystal structure of this compound reveals a dihedral angle of 63.56° between the indole and anthracene ring systems. [] The molecule adopts an E conformation about the C=N bond connecting the two aromatic units. [] Intermolecular N—H⋯π interactions between the indole H atom and the benzene ring of neighboring indole groups contribute to the formation of chains along the [] direction in the crystal lattice. []

(E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01)

Compound Description: ICMD-01 is a hybrid molecule designed by combining structural elements of indomethacin and paracetamol, aiming to develop a novel anti-inflammatory agent. [] It was synthesized through a Knoevenagel-type condensation reaction between a substituted aniline and ethyl 2-cyanoacetate, followed by reaction with indole aldehyde. [] In vitro studies using J774 macrophages demonstrate significant inhibition of nitrite and pro-inflammatory cytokine (IL-1β and TNFα) production without exhibiting cytotoxicity. [] In vivo studies using CFA-induced paw edema and zymosan-induced peritonitis models confirm its anti-inflammatory activity, with ICMD-01 effectively reducing edema and leukocyte migration. [] These findings suggest ICMD-01 as a promising candidate for further development as a safer anti-inflammatory drug compared to traditional NSAIDs. []

N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl)butanamide Derivatives

Compound Description: These derivatives were synthesized by cyclocondensation of Schiff bases with triethylamine and chloroacetyl chloride. [] Their structures were confirmed by spectral data. [] Evaluation of their α-amylase inhibitory activity revealed significant activity for all synthesized compounds, comparable to the standard acarbose. []

(E)-N-(2-(1H-indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide Derivatives

Compound Description: These novel derivatives were synthesized by reacting indole ethanolamine with substituted Meldrum's adducts. [] Antimicrobial activity against a panel of pathogenic microorganisms was evaluated, with compounds 5b, 5c, 5d, and 5e exhibiting promising broad-spectrum activity. [] In silico ADMET profiling using ACD/I-Lab 2.0 indicated favorable pharmacokinetic parameters for these active compounds, supporting their potential as therapeutic candidates. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: AZD1480 is a potent inhibitor of the Jak/Stat pathway, particularly targeting Jak2. [] It effectively inhibits signaling and proliferation of Jak2 V617F mutant cell lines, demonstrating therapeutic potential in myeloproliferative neoplasms. [] AZD1480 exhibits favorable in vivo efficacy in a TEL-Jak2 model and possesses desirable pharmacokinetic properties, leading to its evaluation in Phase I clinical trials. []

Properties

Product Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbutanamide

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

InChI

InChI=1S/C15H19ClN2O/c1-3-10(2)15(19)17-7-6-11-9-18-14-5-4-12(16)8-13(11)14/h4-5,8-10,18H,3,6-7H2,1-2H3,(H,17,19)

InChI Key

UHUKDEPAVQMMTP-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)Cl

Canonical SMILES

CCC(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.